molecular formula C7H12O B028669 5-Heptyn-3-OL CAS No. 19781-82-9

5-Heptyn-3-OL

Cat. No.: B028669
CAS No.: 19781-82-9
M. Wt: 112.17 g/mol
InChI Key: VOHBMHAELZLACG-UHFFFAOYSA-N
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Description

5-Heptyn-3-OL: is an organic compound with the molecular formula C7H12O . It is a colorless to light yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of both an alcohol group and an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method for synthesizing 5-Heptyn-3-OL involves the addition of an alkyne to an aldehyde or ketone. For example, the reaction between 1-hexyne and formaldehyde in the presence of a base can yield this compound.

    Reduction of Alkynes: Another method involves the partial reduction of 5-Heptyn-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Heptyn-3-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 5-Heptyn-3-one, 5-Heptynoic acid.

    Reduction: 5-Heptanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Heptyn-3-OL is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in chemical research and development.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive compounds. It can be incorporated into molecules that have potential therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Heptyn-3-OL depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of both the hydroxyl and alkyne groups allows for diverse reactivity, enabling the formation of multiple products through different pathways.

Comparison with Similar Compounds

    1-Heptyn-3-OL: Similar structure but with the alkyne group at a different position.

    5-Heptyn-2-OL: Similar structure but with the hydroxyl group at a different position.

    5-Hexyn-3-OL: Similar structure but with one less carbon atom.

Uniqueness: 5-Heptyn-3-OL is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its similar compounds. The combination of the alkyne and hydroxyl groups at specific positions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

hept-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHBMHAELZLACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337505
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-82-9
Record name 5-Heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19781-82-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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